Cas no 2172450-81-4 (4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride)

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride structure
2172450-81-4 structure
商品名:4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride
CAS番号:2172450-81-4
MF:C5H6Br2ClN3O
メガワット:319.381638050079
CID:6440732
PubChem ID:132398619

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride 化学的及び物理的性質

名前と識別子

    • 4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride
    • 4,5-Dibromo-1H-pyrrole-2-carbohydrazide;hydrochloride
    • EN300-1428848
    • 2172450-81-4
    • インチ: 1S/C5H5Br2N3O.ClH/c6-2-1-3(5(11)10-8)9-4(2)7;/h1,9H,8H2,(H,10,11);1H
    • InChIKey: USVUFPARKQCQPE-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C=C(C(NN)=O)N1)Br.Cl

計算された属性

  • せいみつぶんしりょう: 318.85457g/mol
  • どういたいしつりょう: 316.85661g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 166
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.9Ų

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1428848-50mg
4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride
2172450-81-4 95.0%
50mg
$48.0 2023-09-29
Enamine
EN300-1428848-10.0g
4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride
2172450-81-4 95%
10g
$568.0 2023-06-06
Enamine
EN300-1428848-0.05g
4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride
2172450-81-4 95%
0.05g
$48.0 2023-06-06
Enamine
EN300-1428848-2.5g
4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride
2172450-81-4 95%
2.5g
$278.0 2023-06-06
Enamine
EN300-1428848-500mg
4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride
2172450-81-4 95.0%
500mg
$162.0 2023-09-29
Enamine
EN300-1428848-5000mg
4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride
2172450-81-4 95.0%
5000mg
$395.0 2023-09-29
Enamine
EN300-1428848-10000mg
4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride
2172450-81-4 95.0%
10000mg
$568.0 2023-09-29
1PlusChem
1P01FJL0-5g
4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride
2172450-81-4 95%
5g
$551.00 2023-12-19
1PlusChem
1P01FJL0-1g
4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride
2172450-81-4 95%
1g
$310.00 2023-12-19
Enamine
EN300-1428848-250mg
4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride
2172450-81-4 95.0%
250mg
$103.0 2023-09-29

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride 関連文献

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochlorideに関する追加情報

Introduction to 4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride (CAS No. 2172450-81-4)

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2172450-81-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrrole derivatives family, which is well-known for its diverse biological activities and potential applications in drug development. The presence of bromine atoms at the 4 and 5 positions, combined with the carbohydrazide functional group at the 2 position, makes this molecule a versatile intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal applications.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and pharmaceutical formulations. This property is particularly valuable in drug discovery processes where solubility plays a critical role in bioavailability and efficacy.

In recent years, pyrrole derivatives have been extensively studied due to their broad spectrum of biological activities. These compounds have shown potential in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. The brominated pyrroles, such as 4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride, are of particular interest because bromine atoms can serve as handles for further chemical modifications, enabling the synthesis of more complex and functionalized molecules.

One of the most compelling aspects of this compound is its role as a precursor in the synthesis of more complex pharmacophores. The carbohydrazide group at the 2-position of the pyrrole ring can undergo various reactions, such as condensation reactions with aldehydes or ketones, leading to the formation of hydrazones. These hydrazones have been explored for their potential to act as inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

Recent studies have highlighted the importance of brominated heterocycles in medicinal chemistry. The bromine atoms in 4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride not only enhance reactivity but also contribute to the compound's binding affinity to biological targets. This has led to investigations into its potential as an antagonist or agonist for various receptors and enzymes. For instance, modifications at the bromine positions have been shown to influence electronic properties and thus affect interactions with biological molecules.

The pharmaceutical industry has been increasingly interested in developing small-molecule inhibitors based on pyrrole scaffolds due to their structural versatility and biological activity. 4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride serves as a key intermediate in this context. Its synthesis involves multi-step organic transformations that highlight its utility in constructing more intricate molecular architectures. The ability to introduce functional groups at specific positions on the pyrrole ring allows chemists to fine-tune the properties of the resulting compounds, making them more effective against specific targets.

In academic research, this compound has been utilized in studies aimed at understanding the mechanisms of action of pyrrole derivatives. Researchers have explored its interactions with enzymes such as cytochrome P450 monooxygenases and ATP-binding cassette transporters, which are crucial for drug metabolism and efflux. The insights gained from these studies contribute to the development of more efficient drug candidates by providing a deeper understanding of structure-activity relationships.

The synthesis of 4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride typically involves bromination reactions on a pyrrole precursor followed by hydrazination. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups with high selectivity and yield.

The use of computational chemistry has also played a significant role in optimizing the synthesis and applications of this compound. Molecular modeling studies have helped predict binding affinities and interactions with biological targets, guiding experimental design and improving success rates in drug discovery programs. These computational approaches are essential for rapidly screening large libraries of compounds and identifying promising candidates for further development.

Future directions in research involving 4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride may include exploring its potential as a lead compound for novel therapeutics. By leveraging its structural features and reactivity, chemists can design derivatives with enhanced pharmacological properties. Additionally, investigations into its mechanism of action could provide new insights into disease pathways and open up avenues for treating currently untreatable conditions.

The versatility of brominated pyrroles like 4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride makes them valuable tools in both academic research and industrial drug development. Their ability to serve as intermediates for synthesizing more complex molecules underscores their importance in medicinal chemistry. As research continues to uncover new applications and therapeutic potentials, this compound is poised to remain a key player in the discovery and development of novel pharmaceuticals.

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